2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate
Description
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is a fluorinated acrylate derivative characterized by a perfluorinated nonyl (C9F17) chain linked to a sulfonamide group and an ethyl acrylate moiety. This compound belongs to a class of fluorosurfactants and polymer precursors widely used in coatings, adhesives, and specialty materials due to its hydrophobic, oleophobic, and chemical-resistant properties. The perfluorinated chain enhances thermal stability and reduces surface tension, making it valuable in industrial applications such as anti-fouling coatings and firefighting foams .
Structurally, the compound combines a reactive acrylate group (enabling polymerization) with a fluorinated sulfonamide segment. Its synthesis typically involves the reaction of perfluorononylsulfonyl chloride with N-methylethanolamine, followed by acrylation.
Properties
CAS No. |
66008-69-3 |
|---|---|
Molecular Formula |
C15H12F17NO4S |
Molecular Weight |
625.3 g/mol |
IUPAC Name |
2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-3-7(34)37-5-4-33(2)38(35,36)6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h3H,1,4-6H2,2H3 |
InChI Key |
PIINPBJRTIJQBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate typically involves the following steps:
Preparation of the Perfluorononylsulfonyl Chloride: This can be achieved by reacting perfluorononanoic acid with thionyl chloride under reflux conditions.
Formation of the N-Methylamino Intermediate: The perfluorononylsulfonyl chloride is then reacted with N-methylamine to form the N-methylamino intermediate.
Acrylation: Finally, the N-methylamino intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed
Polymers: The polymerization of this compound results in polymers with hydrophobic and chemically resistant properties.
Substituted Products: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.
Surface Coatings: Employed in the development of hydrophobic and chemically resistant coatings.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Used in the production of adhesives, sealants, and other materials requiring chemical resistance.
Mechanism of Action
The mechanism of action of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorononylsulfonyl group imparts hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications. The acrylate group allows for easy polymerization, enabling the formation of long polymer chains.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in the length of the perfluoroalkyl chain (C4–C13) and substituents. Below is a comparative analysis based on molecular properties, applications, and performance characteristics:
Table 1: Comparative Properties of Fluorinated Acrylate Derivatives
*Estimated based on C13 analog .
Critical Findings:
Chain Length and Hydrophobicity :
- Longer perfluoroalkyl chains (e.g., C13) increase LogP values, enhancing hydrophobicity and resistance to polar solvents. The C13 analog has a LogP of 8.52, while shorter chains (C4–C8) exhibit lower LogP, making them less persistent in environmental matrices .
- The target compound (C9) likely balances hydrophobicity and processability, as extreme chain lengths (C13) may hinder solubility in organic solvents.
Thermal and Chemical Stability: Perfluorononyl (C9) and tridecyl (C13) derivatives exhibit superior thermal stability compared to shorter-chain analogs (C4–C8), making them suitable for high-temperature applications like fire-resistant foams .
Polymerization and Industrial Use :
- The C13 derivative is explicitly used in HPLC analysis due to its strong retention on reverse-phase columns, a property likely shared with the C9 compound .
- Shorter-chain variants (C4–C8) are preferred in coatings requiring flexibility, while longer chains (C9–C13) dominate in rigid, durable polymer matrices .
The C9 compound may face regulatory restrictions similar to perfluorooctanoic acid (PFOA) derivatives .
Biological Activity
2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is a specialized compound notable for its unique structure, which includes a perfluorinated sulfonamide group. This structural feature imparts distinctive chemical properties, particularly in terms of hydrophobicity and surface activity. Understanding the biological activity of this compound is crucial for its potential applications in various fields, including drug delivery and materials science.
- Molecular Formula : C₁₄H₁₈F₉N₁O₂S
- Molecular Weight : Approximately 825.331 g/mol
- LogP Value : 8.52 (indicating high lipophilicity)
The perfluorinated chain significantly influences the compound's interactions with biological membranes, which may have implications for its biological activity.
Potential Biological Activities
- Membrane Interaction : The high lipophilicity suggests that this compound may interact favorably with lipid membranes, potentially altering membrane fluidity and permeability.
- Drug Delivery Applications : Due to its unique chemical properties, it may serve as a carrier in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
- Surfactant Properties : The compound's structure indicates potential use as a surfactant in various formulations, impacting surface tension and stability.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate | C₁₂H₁₈F₇N₁O₂S | Shorter perfluorinated chain; lower lipophilicity |
| 2-(Dimethylamino)ethyl acrylate | C₇H₁₅N₁O₂ | Lacks fluorinated groups; more hydrophilic |
| 2-[N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino]ethyl acrylate | C₁₆H₂₂F₁₃N₁O₂S | Similar structure but longer fluorinated chain |
The unique aspect of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate lies in its balance between hydrophobicity due to the long perfluorinated chain and reactivity from the acrylate functional group.
Case Studies and Research Findings
Although specific case studies directly focusing on this compound are scarce, research on similar perfluorinated compounds provides insights into possible biological activities:
- Cell Membrane Studies : Research has indicated that perfluorinated compounds can disrupt lipid bilayers at certain concentrations, leading to altered cellular responses (e.g., increased permeability or cytotoxic effects).
- Toxicological Assessments : Preliminary toxicological studies on related compounds suggest that while they can exhibit beneficial properties in controlled applications, they may also pose risks due to their persistence in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
